1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine
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Overview
Description
1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to three tert-butoxy groups and one N-(4-methoxyphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine typically involves the reaction of a silicon precursor with tert-butyl alcohol and a 4-methoxyaniline derivative. One common method includes the use of a chlorosilane precursor, which reacts with tert-butyl alcohol in the presence of a base to form the tert-butoxy groups. Subsequently, the N-(4-methoxyphenyl) group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamine derivatives.
Scientific Research Applications
1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine involves its interaction with molecular targets through its functional groups. The tert-butoxy groups provide steric hindrance, while the N-(4-methoxyphenyl) group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine
- 1,1,1-Tri-tert-butoxy-N-(4-ethylphenyl)silanamine
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
69957-61-5 |
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Molecular Formula |
C19H35NO4Si |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
4-methoxy-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C19H35NO4Si/c1-17(2,3)22-25(23-18(4,5)6,24-19(7,8)9)20-15-11-13-16(21-10)14-12-15/h11-14,20H,1-10H3 |
InChI Key |
YZNVHOHPEQAMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](NC1=CC=C(C=C1)OC)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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